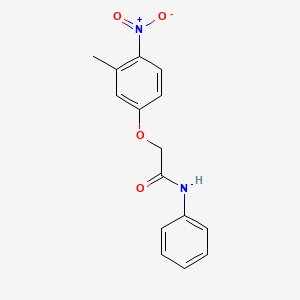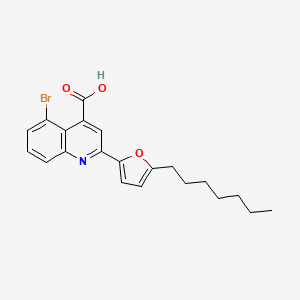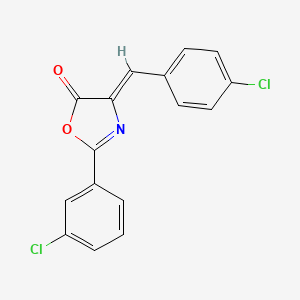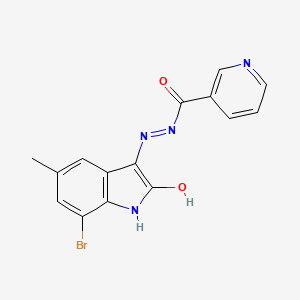![molecular formula C16H24N2O2 B6040032 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B6040032.png)
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine, also known as EPPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPMP belongs to the class of piperazine derivatives and is commonly used as a precursor for the synthesis of other compounds.
Mechanism of Action
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine exerts its biological effects by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular signaling pathways. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. In addition, 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one of the limitations of using 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine is its potential toxicity, which requires careful consideration when designing experiments.
Future Directions
There are several future directions for the research on 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine. One potential area of research is the development of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the anticancer properties of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine and its potential use as a chemotherapeutic agent. Additionally, the development of novel synthetic routes for 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine and its derivatives could lead to the discovery of new compounds with unique biological activities.
Synthesis Methods
The synthesis of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine involves the reaction between 2-ethylphenol and 4-methylpiperazine in the presence of propanoyl chloride. The reaction is carried out under controlled conditions and yields 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine as the final product.
Scientific Research Applications
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-(2-ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-14-7-5-6-8-15(14)20-13(2)16(19)18-11-9-17(3)10-12-18/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBVDKZBDHZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)


![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)